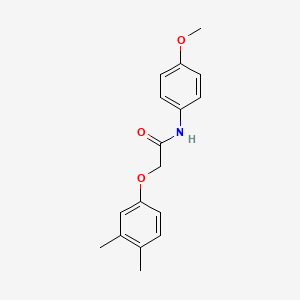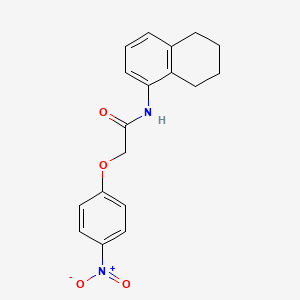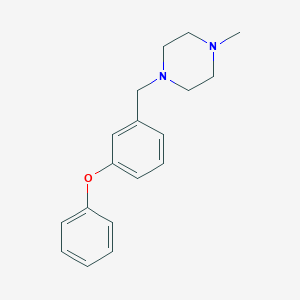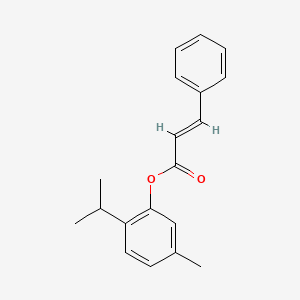![molecular formula C20H11ClFNO4S B5811220 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiophene family and possesses unique chemical properties, making it a valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. The compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have also shown that the compound has a low toxicity profile, indicating that it may be safe for use in humans. However, further studies are needed to determine the full extent of the compound's biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is its potential as a photosensitizer in photodynamic therapy. The compound has been shown to have a high phototoxicity, which means that it can be activated by light to produce reactive oxygen species that can kill cancer cells. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate. One direction is to further investigate the compound's anticancer properties and its potential as a photosensitizer in photodynamic therapy. Another direction is to study the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, future research could focus on improving the compound's solubility in water to make it more usable in experiments.
Méthodes De Synthèse
The synthesis of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate involves a multi-step process. The first step involves the reaction of 2-furoic acid with thionyl chloride, which results in the formation of 2-chloro-2-furoic acid. The second step involves the reaction of 2-chloro-2-furoic acid with 3-chloro-2-aminobenzothiophene, which results in the formation of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride. The final step involves the reaction of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride with 4-fluoroaniline, which results in the formation of this compound.
Applications De Recherche Scientifique
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a form of cancer treatment that uses light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
[3-chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO4S/c21-17-14-8-7-13(27-20(25)15-2-1-9-26-15)10-16(14)28-18(17)19(24)23-12-5-3-11(22)4-6-12/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKODGYTNJBIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)




![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
